N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
“N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .
Synthesis Analysis
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives involves a green and eco-friendly process. This process involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as a solvent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives are primarily condensation reactions .Scientific Research Applications
Green and Eco-friendly Synthesis
This compound has been used in the green and eco-friendly synthesis of N-(1,3-dioxo-2-phenylisoindolin-4-yl)acetamide derivatives . The synthesis was developed by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent .
Biological Evaluation
The synthesized derivatives were evaluated for their biological activity against TNF-α in vitro . Compound 6d showed potent activity against TNF-α with 78% inhibition at 10 μM concentration . Therefore, these compounds found to be valuable leads against TNF-α .
Anti-cancer Research
These synthesized N-(1,3-dioxoisoindolin-4-yl) acetamide derivatives have been identified as a potential class of chemicals for further research as plausible new anticancer entities .
Anti-inflammatory Properties
Phthalimides, a class of compounds to which N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide belongs, are known to possess anti-inflammatory properties .
Antimycobacterial Activity
Phthalimides also exhibit antimycobacterial activity , suggesting potential applications in the treatment of diseases caused by mycobacteria .
Analgesic Effects
Phthalimides have been reported to have analgesic effects , indicating potential use in pain management .
Anticonvulsant Activity
Phthalimides, including N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, have been studied for their anticonvulsant activity .
Immune Modulation
Phthalimide derivatives act as immunomodulators , suggesting potential applications in the regulation of immune responses .
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide interacts with its target, the NUDT5 enzyme, at a molecular level . The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, showed the highest molecular binding energy, indicating a strong interaction with the enzyme .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide with NUDT5 affects the hormone signaling pathway in breast cancer cells . This disruption can lead to downstream effects that inhibit the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against mcf7 cells suggests it has sufficient bioavailability to exert its antiproliferative effects .
Result of Action
The result of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide’s action is the inhibition of cell proliferation. Specifically, it has been shown to be cytotoxic against MCF7 cells, a type of breast cancer cell .
Action Environment
The action of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be influenced by environmental factors. For instance, the compound was synthesized in water, an environmentally friendly solvent . This suggests that the compound’s synthesis, and potentially its action, can be carried out under eco-friendly conditions .
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-7-6-10(18(2)17-7)13(20)15-9-5-3-4-8-11(9)14(21)16-12(8)19/h3-6H,1-2H3,(H,15,20)(H,16,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVDMHDPXFITBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide |
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